

# In-Depth Technical Guide: Sodium 4-Aminobenzenesulfonate Dihydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium 4-Aminobenzenesulfonate  
Hydrate

Cat. No.: B057364

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Core Topic: Molecular Weight and Characterization

This technical guide provides a comprehensive overview of sodium 4-aminobenzenesulfonate dihydrate, with a focus on its molecular weight and the experimental protocols for its determination. This compound, also known as sodium sulfanilate dihydrate, is a key intermediate in the synthesis of various pharmaceuticals and dyes.

## Quantitative Data Summary

A precise understanding of the molecular properties of sodium 4-aminobenzenesulfonate dihydrate is crucial for its application in research and development. The key quantitative data for this compound are summarized below.

| Property          | Value                                              | Source                                 |
|-------------------|----------------------------------------------------|----------------------------------------|
| Molecular Formula | C <sub>6</sub> H <sub>10</sub> NNaO <sub>5</sub> S | PubChem[1]                             |
| Molecular Weight  | 231.20 g/mol                                       | PubChem, LGC Standards[1]<br>[2][3][4] |
| Exact Mass        | 231.01773788 Da                                    | PubChem[1]                             |
| CAS Number        | 6106-22-5                                          | PubChem, LGC Standards[1]<br>[2][3][4] |

## Experimental Protocols for Molecular Weight and Water Content Determination

The accurate determination of the molecular weight of a hydrated compound like sodium 4-aminobenzenesulfonate dihydrate relies on verifying its water content. The following are standard experimental protocols used for this purpose.

### Thermogravimetric Analysis (TGA)

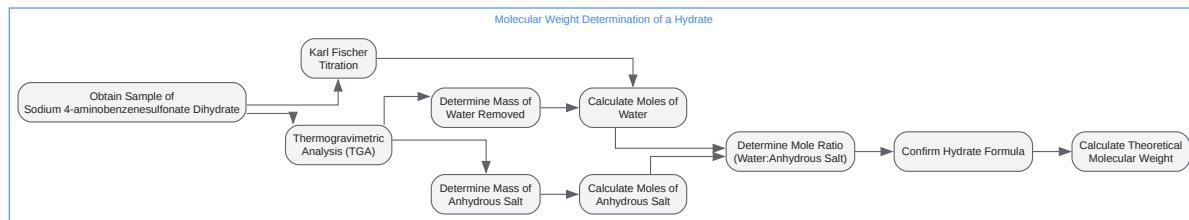
Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.[5]

Methodology:

- Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.
- Sample Preparation: Accurately weigh approximately 5-10 mg of sodium 4-aminobenzenesulfonate dihydrate into a clean, tared TGA crucible.
- Analysis Parameters:
  - Heating Rate: A typical heating rate is 10-20 °C/min.[6]

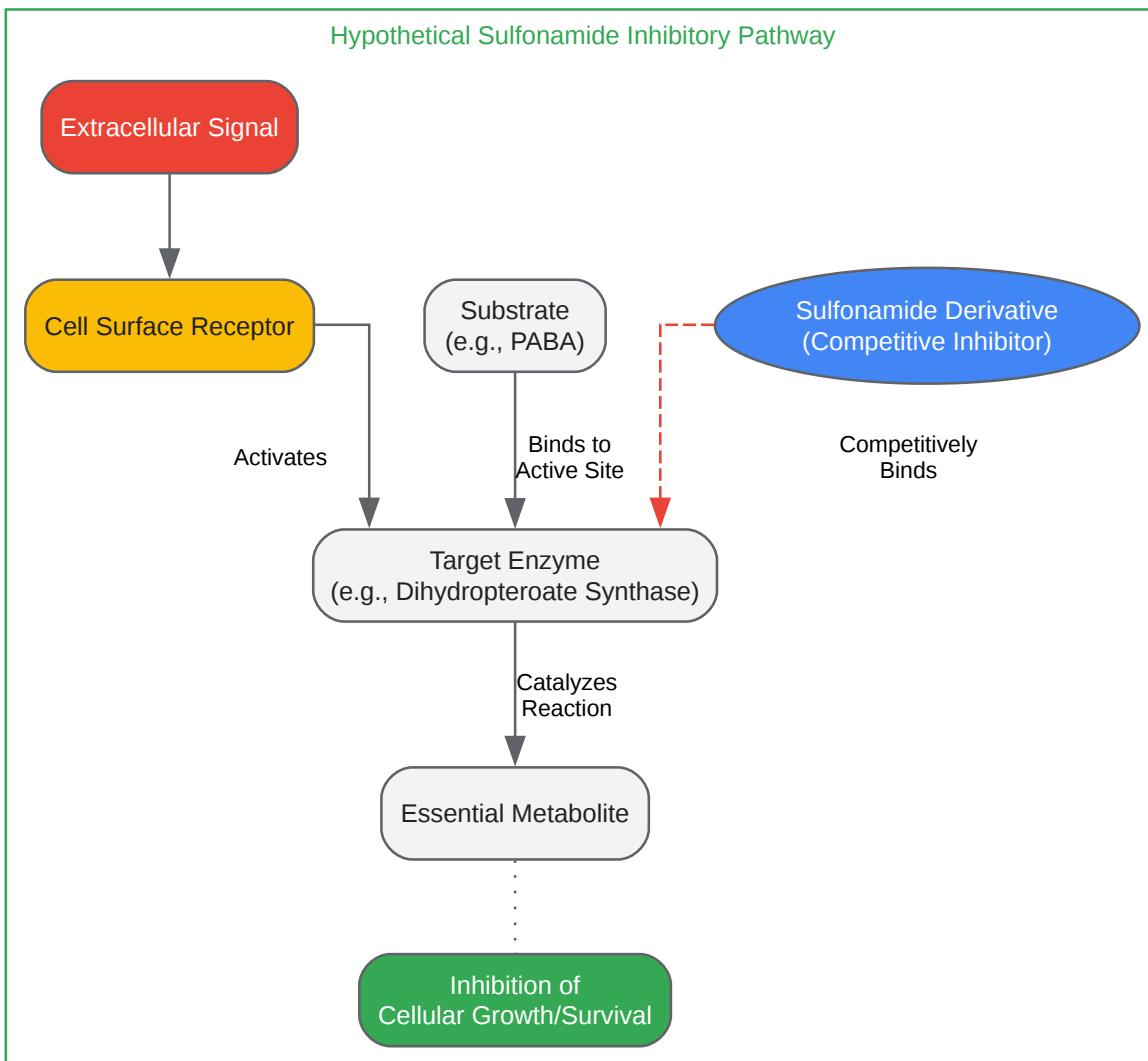
- Temperature Range: Heat the sample from ambient temperature to a temperature sufficient to ensure complete dehydration, typically up to 250-300 °C for the removal of water of hydration.[7]
- Atmosphere: Use an inert atmosphere, such as nitrogen, to prevent oxidative degradation of the organic part of the molecule.
- Data Analysis: The TGA curve will show a distinct weight loss step corresponding to the loss of the two water molecules. The percentage of weight loss can be used to calculate the number of water molecules in the hydrate.

## Karl Fischer Titration


Karl Fischer titration is a highly specific and accurate method for the determination of water content.[8][9] The method is based on a stoichiometric chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[8][9]

Methodology:

- Titrator Preparation: Prepare and standardize the Karl Fischer reagent using a certified water standard.
- Sample Preparation: Accurately weigh a suitable amount of sodium 4-aminobenzenesulfonate dihydrate and dissolve it in an appropriate anhydrous solvent, such as methanol.[8]
- Titration: Titrate the sample solution with the standardized Karl Fischer reagent. The endpoint is detected potentiometrically.[8]
- Calculation: The water content is calculated from the volume of titrant consumed and its water equivalence factor.


## Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the determination of the molecular weight of a hydrate and a conceptual signaling pathway where a sulfonamide derivative might be involved.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the molecular weight of a hydrate.



[Click to download full resolution via product page](#)

Caption: A conceptual signaling pathway illustrating competitive inhibition by a sulfonamide.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benzenesulfonic acid, 4-amino-, sodium salt, hydrate (1:1:2) | C6H10NNaO5S | CID 23687713 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Sodium 4-Aminobenzenesulfonate Dihydrate (Sulfanilic Acid Sodium Salt Dihydrate) [[lgcstandards.com](https://lgcstandards.com)]
- 3. Sodium 4-Aminobenzenesulfonate Dihydrate (Sulfanilic Acid Sodium Salt Dihydrate) [[lgcstandards.com](https://lgcstandards.com)]
- 4. 6106-22-5|4-Aminobenzenesulfonic acid, sodium salt dihydrate|BLD Pharm [[bldpharm.com](https://bldpharm.com)]
- 5. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [[eltra.com](https://eltra.com)]
- 6. [epublications.marquette.edu](https://epublications.marquette.edu) [[epublications.marquette.edu](https://epublications.marquette.edu)]
- 7. Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu<sub>2</sub>ZnSnS<sub>4</sub> Nanopowders - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 8. [mt.com](https://mt.com) [[mt.com](https://mt.com)]
- 9. Karl Fischer titration - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- To cite this document: BenchChem. [In-Depth Technical Guide: Sodium 4-Aminobenzenesulfonate Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057364#molecular-weight-of-sodium-4-aminobenzenesulfonate-dihydrate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)